molecular formula C9H8F2N2O2 B1142687 2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid CAS No. 1245652-55-4

2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid

Cat. No.: B1142687
CAS No.: 1245652-55-4
M. Wt: 214.1688264
InChI Key:
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Description

2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a difluorophenyl group attached to a hydrazinylidene moiety, which is further connected to a propanoic acid group

Scientific Research Applications

2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid typically involves the reaction of 3,4-difluoroaniline with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently hydrolyzed to yield the target compound. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can lead to a variety of substituted phenylpropanoic acids.

Mechanism of Action

The mechanism of action of 2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. It may also interact with cellular receptors, influencing signal transduction and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its difluorophenyl group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-[(3,4-difluorophenyl)hydrazinylidene]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2O2/c1-5(9(14)15)12-13-6-2-3-7(10)8(11)4-6/h2-4,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTGHCMWOIFMAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC(=C(C=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743514
Record name 2-[2-(3,4-Difluorophenyl)hydrazinylidene]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245652-55-4
Record name 2-[2-(3,4-Difluorophenyl)hydrazinylidene]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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